![molecular formula C11H15Cl2N B14245549 [1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride CAS No. 252984-78-4](/img/structure/B14245549.png)
[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl It is known for its unique structure, which includes a cyclobutyl ring attached to a methanamine group, with a 4-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired methanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are purified using techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Chlorophenyl)cyclopropyl]methanamine
- [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine
- [1-(Cyclopropylmethyl)cyclobutyl]methanamine
- [1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride
Uniqueness
[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl and other analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
252984-78-4 |
|---|---|
Molekularformel |
C11H15Cl2N |
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H |
InChI-Schlüssel |
GYOHTACFVOBQFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


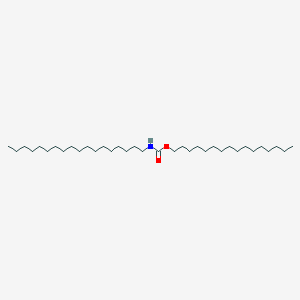

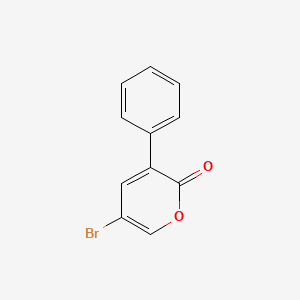
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
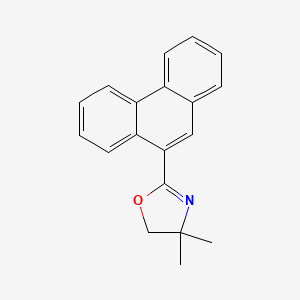
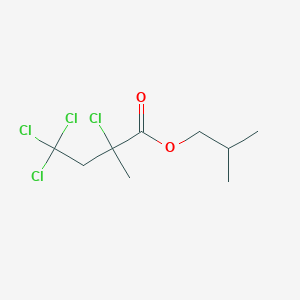
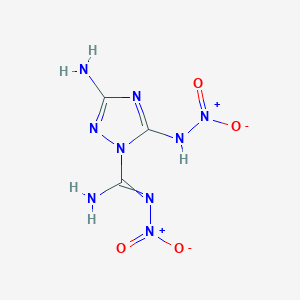
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
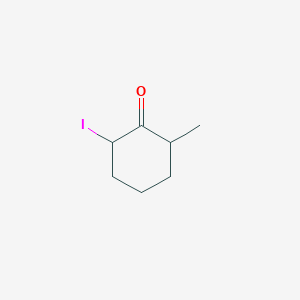
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)

![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
